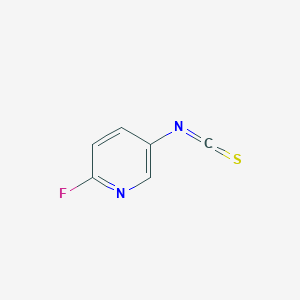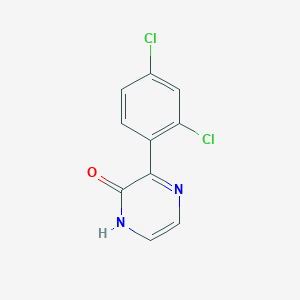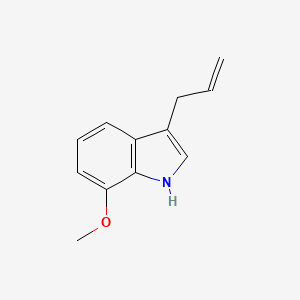
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorinated side chain using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Substitution: Formation of 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated or defluorinated pyrazole derivatives.
科学研究应用
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated side chain can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
4-bromo-1H-pyrazole: Lacks the fluorinated side chain, resulting in different chemical and physical properties.
1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole:
4-chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these elements makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H5BrF4N2 |
|---|---|
分子量 |
261.01 g/mol |
IUPAC 名称 |
4-bromo-1-(2,2,3,3-tetrafluoropropyl)pyrazole |
InChI |
InChI=1S/C6H5BrF4N2/c7-4-1-12-13(2-4)3-6(10,11)5(8)9/h1-2,5H,3H2 |
InChI 键 |
UZPOJKPOQLGBQA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CC(C(F)F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


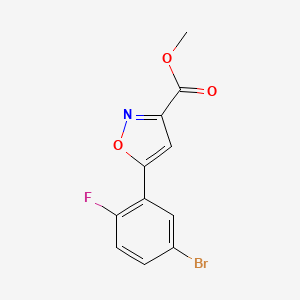
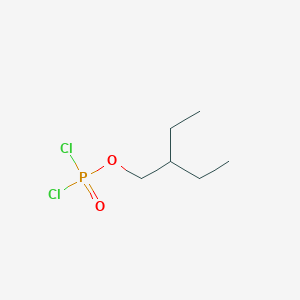
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
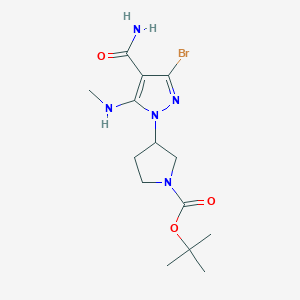
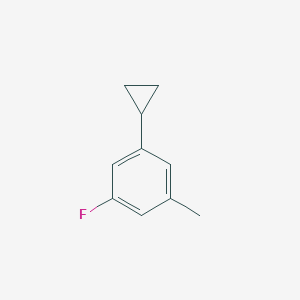
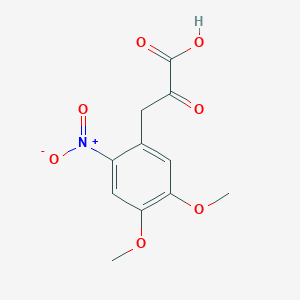
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)


